molecular formula C19H25NO4 B12099664 Acetylknightinol

Acetylknightinol

Cat. No.: B12099664
M. Wt: 331.4 g/mol
InChI Key: HREZYWBVKYGIRM-UHFFFAOYSA-N
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Description

Acetylknightinol is a chemical compound with the molecular formula C19H25NO4 and a molecular weight of 331.41 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetylknightinol can be synthesized through several routes. One common method involves the acetylation of knightinol, a precursor compound, using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to room temperature, and yields this compound as a white crystalline solid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The process ensures high purity and yield by optimizing reaction conditions such as temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

Acetylknightinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Acetylknightinol is used in organic synthesis as an intermediate for the preparation of more complex molecules. Its unique structure allows for the formation of various derivatives through functional group modifications.

Biology

In biological research, this compound is studied for its role in histone acetylation, which is crucial for gene expression regulation. It acts as a modulator of histone acetyltransferase and deacetylase enzymes, influencing chromatin structure and gene transcription.

Medicine

This compound has potential therapeutic applications in cancer research. Its ability to modulate gene expression makes it a candidate for developing drugs targeting epigenetic mechanisms involved in cancer progression.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as bio-nanofiber composites, which have applications in optoelectronics and other high-tech fields.

Mechanism of Action

Acetylknightinol exerts its effects primarily through the acetylation of lysine residues on histone proteins. This modification alters the interaction between histones and DNA, leading to changes in chromatin structure and gene expression. The compound targets histone acetyltransferases and deacetylases, enzymes that regulate the addition and removal of acetyl groups on histones.

Comparison with Similar Compounds

Similar Compounds

    Knightinol: The precursor to acetylknightinol, lacking the acetyl group.

    Acetylsalicylic Acid: Another acetylated compound with different biological activities.

    Acetylcarnitine: A compound involved in energy metabolism with acetylation similar to this compound.

Uniqueness

This compound is unique due to its specific role in histone acetylation and gene expression regulation. Unlike other acetylated compounds, it has a distinct structure that allows it to interact with histone-modifying enzymes, making it valuable for epigenetic research and potential therapeutic applications.

Properties

IUPAC Name

[2-[acetyloxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-12(21)23-17-11-15-9-10-16(20(15)3)18(17)19(24-13(2)22)14-7-5-4-6-8-14/h4-8,15-19H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREZYWBVKYGIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC(C1C(C3=CC=CC=C3)OC(=O)C)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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